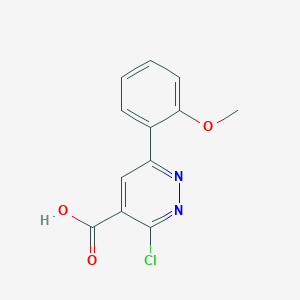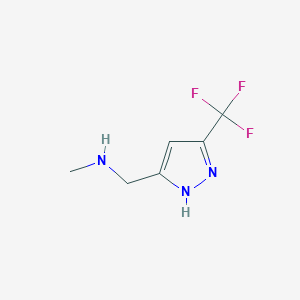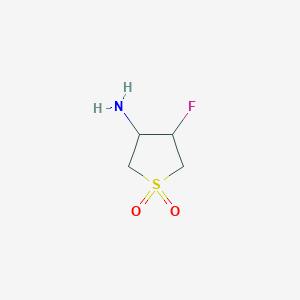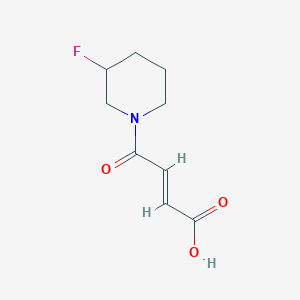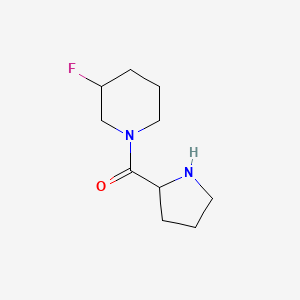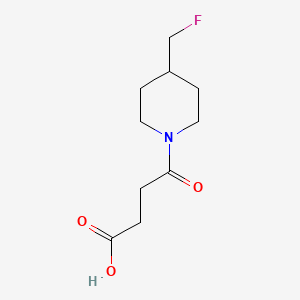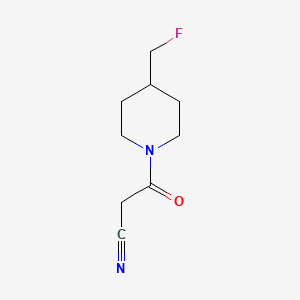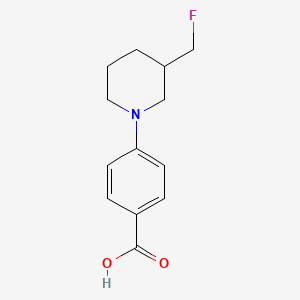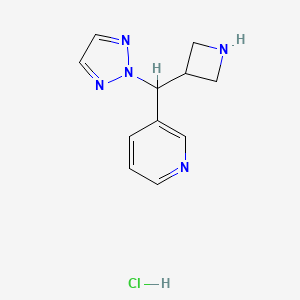
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, a triazole ring, and a pyridine ring, all connected by a methylene bridge.Chemical Reactions Analysis
The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .科学的研究の応用
Drug Discovery
The 1,2,3-triazole ring present in the compound is a significant motif in medicinal chemistry. It’s known for its use in the synthesis of various drugs due to its resemblance to the amide bond, offering high chemical stability and the ability to mimic E or Z amide bonds . This makes it valuable for the development of new pharmaceuticals, including anticonvulsants and antibiotics.
Organic Synthesis
In organic chemistry, the triazole ring serves as a versatile intermediate. It can be used in click chemistry reactions to create complex molecules with high specificity and yield. This is particularly useful for synthesizing compounds with potential pharmacological activities .
Polymer Chemistry
The triazole core is utilized in polymer chemistry to create polymers with enhanced properties. Its ability to engage in hydrogen bonding can lead to the development of materials with specific characteristics, such as increased thermal stability or novel electronic properties .
Supramolecular Chemistry
Supramolecular chemists exploit the triazole’s hydrogen bonding capability to design molecules that can self-assemble into larger structures. These structures have applications in nanotechnology and materials science .
Bioconjugation
The compound’s triazole ring can be used in bioconjugation techniques. This involves attaching biomolecules to other substances, such as drugs or fluorescent tags, which is crucial for drug delivery systems and diagnostic assays .
Chemical Biology
In chemical biology, the triazole moiety is used to modify biological molecules, altering their function or stability. This can help in understanding biological processes and in the development of new biotechnological tools .
Fluorescent Imaging
The triazole ring can be incorporated into fluorescent probes. These probes can bind to specific biological targets, allowing researchers to visualize cellular processes in real time with high specificity .
Anticholinesterase Activities
Recent studies have highlighted the potential of triazole-containing hybrids as inhibitors of cholinesterase enzymes. This is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where enhancing acetylcholine levels in the brain can alleviate symptoms .
作用機序
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities, including antibacterial, antifungal, and antiviral properties .
特性
IUPAC Name |
3-[azetidin-3-yl(triazol-2-yl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-14-4-5-15-16;/h1-6,10-11,13H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZTQVMFPKROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CN=CC=C2)N3N=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



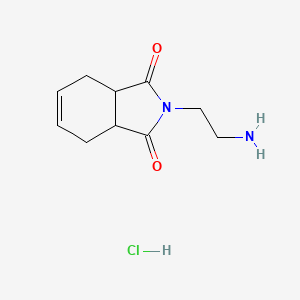
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)

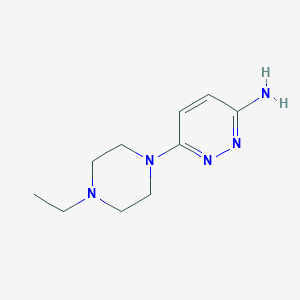
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)
